Cas no 312527-92-7 (6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)

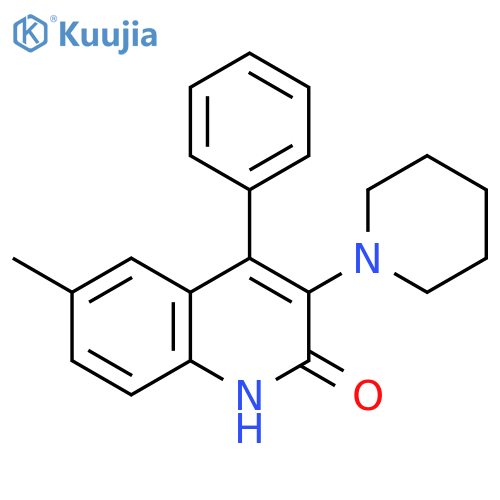

312527-92-7 structure

商品名:6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one

CAS番号:312527-92-7

MF:C21H22N2O

メガワット:318.412185192108

CID:6083979

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one

- 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

- 2(1H)-Quinolinone, 6-methyl-4-phenyl-3-(1-piperidinyl)-

-

- インチ: 1S/C21H22N2O/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)20(21(24)22-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,22,24)

- InChIKey: TXVQTWDVIVQUFK-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C)C=C2)C(C2=CC=CC=C2)=C(N2CCCCC2)C1=O

じっけんとくせい

- 密度みつど: 1.180±0.06 g/cm3(Predicted)

- ふってん: 522.3±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.18±0.70(Predicted)

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0431-0085-5mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-2mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-10μmol |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-4mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-1mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-3mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-10mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-15mg |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0431-0085-2μmol |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0431-0085-5μmol |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |

312527-92-7 | 90%+ | 5μmol |

$63.0 | 2023-07-28 |

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

312527-92-7 (6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量